6-(4-Nitrophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-[6-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE is a complex organic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives.
Properties
Molecular Formula |
C14H8N6O2S |
|---|---|
Molecular Weight |
324.32 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8N6O2S/c21-20(22)11-5-3-9(4-6-11)13-18-19-12(16-17-14(19)23-13)10-2-1-7-15-8-10/h1-8H |
InChI Key |
SIDCTRHLUZDUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[6-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Cyclization: The formation of the triazolo-thiadiazole ring involves cyclization reactions.
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Industry: Used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to be due to its ability to interfere with the synthesis of bacterial cell walls . The exact molecular pathways involved are still under investigation, but it is known to interact with enzymes and proteins critical for cellular functions.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as:
- 6-chloro-N-(6-(2-chlorophenyl)-triazolo-thiadiazol-3-yl)benzo[d]thiazol-2-amine
- 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties. The uniqueness of 3-[6-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE lies in its specific nitrophenyl and pyridine substituents, which contribute to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
